molecular formula C28H18Cl2Na2O6S2 B12911278 Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) CAS No. 42380-62-1

Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)

Cat. No.: B12911278
CAS No.: 42380-62-1
M. Wt: 631.5 g/mol
InChI Key: JVLGFGGGZCGQDJ-UFVDJLLLSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is a complex organic compound characterized by its biphenyl structure with sulphonate groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.

    Introduction of Vinyl Groups: The vinyl groups are introduced via a Heck reaction, where the biphenyl compound reacts with a vinyl halide in the presence of a palladium catalyst and a base.

    Sulphonation: The final step involves the sulphonation of the biphenyl-vinyl compound using chlorosulphonic acid, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the vinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the sulphonate groups, converting them to sulfonic acids. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Reagents such as nitrating agents or halogenating agents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfonic acids.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) involves its interaction with specific molecular targets. The compound’s sulphonate groups can interact with proteins and enzymes, altering their activity. The biphenyl core allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-((1,1’-biphenyl)-2,2’-diyldivinylene)bis(6-chlorobenzenesulphonate)
  • Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(5-chlorobenzenesulphonate)

Uniqueness

Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the sulphonate groups and the vinyl linkages contribute to its reactivity and applications, distinguishing it from other similar compounds.

Properties

CAS No.

42380-62-1

Molecular Formula

C28H18Cl2Na2O6S2

Molecular Weight

631.5 g/mol

IUPAC Name

disodium;2-chloro-5-[(E)-2-[4-[4-[(E)-2-(4-chloro-3-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H20Cl2O6S2.2Na/c29-25-15-9-21(17-27(25)37(31,32)33)3-1-19-5-11-23(12-6-19)24-13-7-20(8-14-24)2-4-22-10-16-26(30)28(18-22)38(34,35)36;;/h1-18H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b3-1+,4-2+;;

InChI Key

JVLGFGGGZCGQDJ-UFVDJLLLSA-L

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.